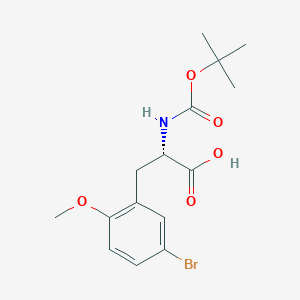

Boc-5-bromo-2-methoxy-L-phenylalanine

Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov They have become indispensable tools in chemical biology and medicinal chemistry due to their structural diversity and functional versatility. sigmaaldrich.com The incorporation of UAAs into peptides or proteins can significantly alter their properties, leading to enhanced stability, greater selectivity, and improved biological activity.

In drug discovery, UAAs are used to create peptidomimetics, which are molecules that mimic the structure of natural peptides but often have improved pharmacological properties like better stability against enzymatic degradation, enhanced potency, and increased oral bioavailability. sigmaaldrich.com By introducing specific functional groups or structural constraints, UAAs allow researchers to fine-tune the interaction of a drug candidate with its biological target. sigmaaldrich.com This has led to the development of novel therapeutics, including anticancer agents, antivirals, and antibiotics. acs.org

Furthermore, UAAs are crucial in protein engineering. By incorporating them into proteins, scientists can create enzymes with novel catalytic activities, proteins with enhanced stability under harsh conditions, or fluorescent probes to study protein function and localization within living cells. highfine.com This expansion of the genetic code opens up new possibilities for creating proteins with functions not seen in nature. nih.gov The diverse functional groups carried by UAAs, such as alkynes, azides, and carbonyls, enable a wide range of bio-orthogonal chemical reactions for protein labeling and modification. highfine.com

Boc-Protected Amino Acids as Fundamental Building Blocks for Advanced Chemical Synthesis

In the complex world of organic synthesis, particularly in the construction of peptides and other complex molecules, protecting groups are essential. labinsights.nl A protecting group temporarily masks a reactive functional group to prevent it from participating in unwanted side reactions during a chemical transformation. nbinno.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.

Boc-protected amino acids are foundational building blocks in solid-phase peptide synthesis (SPPS), a technique that allows for the controlled, stepwise assembly of peptide chains. nbinno.com The Boc group shields the alpha-amino group of an amino acid, allowing its carboxyl group to be coupled to the free amine of a growing peptide chain attached to a solid support. nbinno.comchempep.com The key advantage of the Boc group is that it is stable under the coupling conditions but can be easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA). nbinno.com This selective removal regenerates the free amine, ready for the next coupling cycle. nbinno.com

The use of Boc protection offers several advantages: it is easily introduced, provides robust protection, and its removal conditions are generally compatible with many other functional groups present in complex molecules. numberanalytics.com This "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern chemical synthesis. numberanalytics.compeptide.com Beyond peptide synthesis, Boc-protected amino acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals and complex natural products where precise control over reactive amine groups is necessary. numberanalytics.comnumberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKQEACMEPBJKP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164637 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261165-03-1 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 5 Bromo 2 Methoxy L Phenylalanine and Its Analogs

Stereoselective Synthesis Approaches to L-Phenylalanine Derivatives

The enantioselective synthesis of L-phenylalanine derivatives is paramount to ensure the desired biological activity and to avoid potential off-target effects associated with the corresponding D-enantiomer. Two prominent strategies for achieving high levels of stereocontrol are chiral auxiliary-mediated synthesis and asymmetric catalytic hydrogenation.

Chiral Auxiliary-Mediated Synthesis of Aromatic Amino Acids

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org This methodology has been widely applied to the asymmetric synthesis of α-amino acids.

One common approach involves the alkylation of a chiral glycine enolate equivalent. For instance, a glycine derivative can be condensed with a chiral auxiliary, such as one derived from camphor or a chiral amino alcohol, to form a rigid cyclic system. Deprotonation with a strong base generates a nucleophilic enolate, which can then be reacted with an electrophile, such as a substituted benzyl bromide, to introduce the desired side chain. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary affords the enantiomerically enriched amino acid.

A variety of chiral auxiliaries have been developed for this purpose, each with its own advantages in terms of diastereoselectivity, ease of removal, and recyclability. Some commonly used auxiliaries include Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, and Oppolzer's camphorsultams. sigmaaldrich.com For example, the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary allows for the synthesis of optically active amino acids. In this method, a racemic α-amino acid can be isomerized to the (S)-amino acid with high optical purity through the formation of a nickel complex.

Table 1: Examples of Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Substrate | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Acyl-CoA mimics | High diastereoselectivity in alkylation and aldol reactions. |

| Schöllkopf's Bis-lactim Ethers | Glycine derivatives | Allows for the synthesis of various α-amino acids. |

| Oppolzer's Camphorsultams | Acryloyl derivatives | Effective in Diels-Alder and conjugate addition reactions. |

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of α-amino acids. wikipedia.org This approach typically involves the hydrogenation of a prochiral enamide or dehydroamino acid precursor in the presence of a chiral transition metal catalyst. The catalyst, usually a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand, coordinates to the double bond of the substrate and delivers hydrogen from one face, leading to the formation of a single enantiomer of the product.

The synthesis of L-phenylalanine derivatives via this method often starts with the condensation of a substituted benzaldehyde with an N-acylglycine derivative to form an α,β-unsaturated dehydroamino acid. This precursor is then subjected to asymmetric hydrogenation. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A vast library of chiral phosphine ligands, such as DuPhos, BPE, and Josiphos, have been developed and successfully applied in the synthesis of a wide range of L-phenylalanine analogs. google.com

For instance, the asymmetric hydrogenation of enamides using rhodium-DuPhos or rhodium-BPE based catalysts has been employed for the preparation of α-methylphenylalanine derivatives. google.com The efficiency of these reactions is often evaluated based on the enantiomeric excess (ee) of the product, which quantifies the stereochemical purity.

Table 2: Chiral Ligands for Asymmetric Hydrogenation of Dehydroamino Acids

| Ligand | Metal | Substrate Scope | Typical Enantioselectivity (ee) |

|---|---|---|---|

| DuPhos | Rhodium | Wide range of dehydroamino acids | >95% |

| BPE | Rhodium | Similar to DuPhos | >95% |

| Josiphos | Rhodium, Iridium | Functionalized dehydroamino acids | >90% |

Palladium-Catalyzed Cross-Coupling Reactions in Phenylalanine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.org These reactions are particularly valuable for the functionalization of the aromatic ring of phenylalanine, allowing for the introduction of a wide array of substituents.

Negishi Cross-Coupling for Aryl Halide Functionalization

The Negishi cross-coupling reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. rsc.org This reaction is a powerful tool for the synthesis of substituted phenylalanine derivatives, as it allows for the direct formation of a carbon-carbon bond at a halogenated position on the phenyl ring. nih.govbath.ac.uk

In the context of synthesizing Boc-5-bromo-2-methoxy-L-phenylalanine analogs, a key strategy involves the Negishi coupling of a suitably protected and functionalized organozinc reagent derived from the amino acid backbone with an aryl halide. For example, an organozinc iodide derived from a protected alanine can be coupled with a di-substituted aryl bromide under palladium catalysis. bath.ac.uk The reaction typically employs a palladium(0) catalyst, such as Pd₂(dba)₃, in combination with a phosphine ligand, like P(o-Tol)₃. bath.ac.uk

A recent development in this area is the use of photochemically enhanced Negishi cross-coupling, which can accelerate the reaction, particularly the rate-limiting oxidative addition step. nih.govnih.gov This method has been successfully applied to the synthesis of α-heteroaryl-α-amino acids. nih.govnih.gov

Table 3: Negishi Cross-Coupling for Phenylalanine Derivatives

| Organozinc Reagent | Aryl Halide | Catalyst/Ligand | Key Feature |

|---|---|---|---|

| Alanine-derived organozinc iodide | Substituted aryl bromides | Pd(OAc)₂ or Pd₂(dba)₃ / P(o-Tol)₃ | Synthesis of substituted phenylalanines. bath.ac.uk |

| Homoenolate of protected (R)-iodoalanine | Fluorinated aryl halides | Pd(0) catalyst | Versatile synthesis of fluorinated phenylalanine analogs. nih.gov |

Stille Coupling for ortho-Substituted Phenylalanine Derivatives

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is particularly useful for creating carbon-carbon bonds and tolerates a wide variety of functional groups. The organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org

While the Stille reaction is a versatile tool in organic synthesis, its application in the direct synthesis of ortho-substituted phenylalanine derivatives is less commonly reported compared to other cross-coupling methods. However, the principles of the reaction allow for such applications. For instance, a protected L-phenylalanine derivative bearing a halogen at the ortho position could be coupled with an organostannane to introduce a new substituent. Conversely, an ortho-stannylated phenylalanine derivative could be reacted with an organic halide.

A variation of the Stille reaction, the Stille-carbonylative cross-coupling, allows for the introduction of a carbonyl group between the two coupling partners, providing an efficient route to ketones. wikipedia.org This has been utilized in the synthesis of benzophenone phosphores embedded in 4-benzoyl-L-phenylalanine peptides. wikipedia.org

C-H Functionalization Methodologies for Phenylalanine Derivatives

Direct C-H functionalization has emerged as a powerful and step-economical strategy for modifying complex molecules, including amino acids and peptides. mdpi.com This approach avoids the need for pre-functionalization of the substrate, such as halogenation, which is often required for traditional cross-coupling reactions.

For phenylalanine derivatives, C-H functionalization primarily targets the C-H bonds of the aromatic ring. Palladium catalysis is frequently employed to achieve site-selective C-H activation. semanticscholar.orgntu.ac.ukacs.org The reaction often relies on the use of a directing group, which can be a part of the amino acid itself (e.g., the N-acyl group) or an external ligand, to position the catalyst in proximity to a specific C-H bond.

A notable example is the palladium-catalyzed olefination of phenylalanine residues in peptides. semanticscholar.orgntu.ac.ukacs.org This reaction allows for the introduction of an alkene moiety at the ortho-position of the phenyl ring. The scope of this transformation is broad, tolerating various N-protecting groups and styrene reaction partners. ntu.ac.uk Mechanistic studies suggest that bidentate coordination of the peptide to the palladium catalyst is crucial for the success of the reaction. semanticscholar.orgntu.ac.uk

Visible-light-induced photoredox catalysis has also been explored for the site-selective C-H functionalization of phenylalanine. chemrxiv.org This method offers mild reaction conditions and has been used to create a C-N bond between a phenylalanine residue and a pyrazole derivative. chemrxiv.org

Table 4: C-H Functionalization of Phenylalanine Derivatives

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Feature |

|---|---|---|---|

| Olefination | Palladium catalyst | ortho-C-H of the phenyl ring | Compatible with peptide substrates. semanticscholar.orgntu.ac.ukacs.org |

| Amination | Visible-light photoredox catalysis | C(sp²)-H of the phenyl ring | Forms a C-N bond under mild conditions. chemrxiv.org |

Photo-Mediated C-H Amination and Alkylation of Phenylalanine Scaffolds

Photoredox catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds under mild conditions. This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate highly reactive radical intermediates. These intermediates can then react with the aromatic ring of a phenylalanine derivative to form new carbon-carbon (alkylation) or carbon-nitrogen (amination) bonds.

This method is particularly valuable for late-stage functionalization, where modifications are made to an already complex molecule. For instance, a photocatalyst could be used to generate a radical from a suitable precursor, which then adds to the electron-rich phenyl ring of a protected phenylalanine. The reaction conditions are typically mild, often proceeding at room temperature, which helps to preserve the stereochemistry of the amino acid. princeton.edu The development of metallaphotoredox catalysis, which combines photoredox cycles with transition metal catalysis, has further expanded the scope of these transformations. princeton.edu

| Catalyst Type | Light Source | Transformation | Key Features |

| Iridium or Ruthenium Complexes | Blue or Violet LEDs | C-H Arylation, Alkylation | High efficiency, mild conditions. |

| Organic Dyes (e.g., Eosin Y) | Green LEDs | C-H Amination | Metal-free, good functional group tolerance. |

| Metallaphotoredox (e.g., Ni/Ir) | 385 nm LED Lamp | Cross-electrophile Coupling | Allows coupling of two different electrophiles, enantioretentive. princeton.edu |

Electrochemical Late-Stage Functionalization (eLSF) Approaches

Electrochemical synthesis offers a green and highly tunable alternative to traditional chemical methods by using electrical current to drive reactions. researchgate.net Electrochemical Late-Stage Functionalization (eLSF) applies this principle to modify complex molecules, such as amino acids and peptides, in the final stages of a synthetic sequence. nih.govacs.orgnih.gov This technique avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reactions and simpler purification. nih.gov

For a phenylalanine scaffold, eLSF can be used to perform a variety of transformations on the aromatic ring, including halogenation, amination, and alkoxylation. nih.govacs.org By carefully controlling the applied potential, chemists can achieve high selectivity for the desired modification. For example, anodic oxidation can generate a radical cation from the phenylalanine ring, which is then susceptible to attack by a nucleophile, such as a bromide or methoxide source. This method is particularly attractive for installing the bromo and methoxy (B1213986) groups found in this compound. acs.org

| Reaction Type | Electrode Material | Mediators/Additives | Functionalization Achieved |

| C-H Amination | Carbon or Platinum | N-Hydroxyphthalimide (NHPI) | Direct introduction of nitrogen-containing groups. nih.gov |

| C-H Alkoxylation | Boron-Doped Diamond | - | Formation of ether linkages on the aromatic ring. |

| Decarboxylative Coupling | Glassy Carbon | Redox-Active Esters | Functionalization of amino acids via alkyl radicals. nih.gov |

| C-H Arylation | Reticulated Vitreous Carbon | - | Formation of biaryl systems. |

Palladium-Mediated C-C Bond Formation in Unnatural Amino Acid Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used to create unnatural amino acids. researchgate.net These reactions excel at forming carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. rhhz.netdissertationtopic.net For a molecule like this compound, the bromine atom serves as a synthetic handle for a variety of palladium-catalyzed transformations, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups.

More recently, palladium-catalyzed C-H activation has become a prominent strategy. nih.govresearchgate.net This approach allows for the direct functionalization of C-H bonds on the phenylalanine ring, bypassing the need for pre-installed halides. These reactions often employ a directing group, sometimes the native amide of the peptide backbone, to guide the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. rhhz.netresearchgate.net

| Reaction Name | Palladium Source | Ligand | Bond Formed | Coupling Partner |

| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., SPhos) | C(sp²)-C(sp²) | Arylboronic acid/ester |

| Heck Coupling | Pd(OAc)₂ | - | C(sp²)-C(sp²) | Alkene |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Phosphine-based | C(sp²)-C(sp) | Terminal Alkyne |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Josiphos, Xantphos | C(sp²)-N | Amine |

| C-H Activation/Arylation | Pd(OAc)₂ | - | C(sp²)-C(sp²) | Aryl Halide |

Protecting Group Chemistry in Phenylalanine Synthesis

The synthesis of peptides and complex amino acid derivatives is a multistep process that requires the temporary masking of reactive functional groups. Protecting group chemistry is therefore fundamental to achieving the desired transformations without unintended side reactions.

Role and Chemoselective Deprotection of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function of amino acids. masterorganicchemistry.com Its primary role is to prevent the nucleophilic amine from participating in unwanted reactions, such as during the activation of the carboxylic acid for peptide bond formation. organic-chemistry.orglibretexts.org The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). libretexts.org

A key feature of the Boc group is its lability under acidic conditions. creative-peptides.com It can be removed cleanly and efficiently using strong acids like trifluoroacetic acid (TFA), often diluted in a solvent such as dichloromethane (DCM). chempep.com This process is "chemoselective," meaning the acidic conditions are chosen to specifically cleave the Boc group while leaving other protecting groups—such as base-labile or hydrogenation-labile groups—intact. researchgate.net This selectivity is crucial for the controlled, stepwise construction of complex molecules. researchgate.net

| Reagent | Conditions | Comments |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temp | Most common method for Boc deprotection. chempep.com |

| Hydrochloric Acid (HCl) | 4M in Dioxane, Room Temp | Alternative acidic condition. |

| Bismuth(III) Chloride | Acetonitrile/Water, 55°C | A milder Lewis acid condition that can be selective over other acid-labile groups. researchgate.net |

| Heating | High Temperature | Thermal cleavage is possible but less common in peptide synthesis. masterorganicchemistry.com |

Orthogonality with Other Protecting Strategies in Amino Acid and Peptide Chemistry

Orthogonal protection is a central concept in the synthesis of complex molecules like peptides. fiveable.me It involves the use of multiple, distinct classes of protecting groups within the same molecule, where each class can be removed by a specific set of reagents without affecting the others. fiveable.mebiosynth.com This strategy allows for the selective unmasking and reaction of different functional groups at various stages of the synthesis. peptide.com

The acid-labile Boc group is part of a classic orthogonal pair with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comamericanpeptidesociety.org In a synthetic strategy, the α-amino group might be protected with Fmoc, while a side-chain amino group (e.g., on lysine) is protected with Boc. The Fmoc group can be removed with a mild base (like piperidine) to allow for peptide chain elongation, while the Boc group remains to protect the side chain. creative-peptides.com The Boc group would then be removed later under acidic conditions. This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.org

| Protecting Group | Abbreviation | Cleavage Condition | Classification | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) creative-peptides.com | Acid-Labile | Fmoc, Cbz, Bn |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com | Base-Labile | Boc, Cbz, Bn, tBu |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Hydrogenolysis-Labile | Boc, Fmoc |

| Benzyl | Bn | Catalytic Hydrogenation (H₂/Pd) | Hydrogenolysis-Labile | Boc, Fmoc |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Acid-Labile | Fmoc, Cbz |

Synthesis of Ring-Substituted and Heteroatom-Modified Phenylalanine Analogs

The synthesis of phenylalanine analogs with specific substitution patterns on the aromatic ring is essential for developing new therapeutics and biochemical probes. nih.gov The preparation of these compounds can be approached in two primary ways: by modifying a pre-existing phenylalanine scaffold or by constructing the amino acid from a correspondingly substituted aromatic precursor.

Protocols have been developed for the synthesis and resolution of numerous ring-substituted phenylalanines. nih.gov These often involve standard aromatic chemistry (e.g., halogenation, nitration, Friedel-Crafts reactions) on a simple starting material like L-phenylalanine, followed by protection of the amino group. Alternatively, a substituted aromatic compound, such as 5-bromo-2-methoxy-benzaldehyde, can be used as a starting point. This aldehyde can be converted into the corresponding amino acid through methods like the Strecker synthesis or by elaboration via an azlactone synthesis, followed by asymmetric reduction or enzymatic resolution to obtain the desired L-enantiomer. nih.gov

Furthermore, enzymatic methods using engineered enzymes like phenylalanine dehydrogenase are being explored for the efficient synthesis of non-natural phenylalanine derivatives. nih.gov These biocatalytic approaches can offer high stereoselectivity and operate under environmentally benign aqueous conditions. The combination of classic organic synthesis, modern catalytic methods, and biocatalysis provides a rich toolbox for accessing a vast array of structurally diverse phenylalanine analogs. nih.govnih.gov

Strategies for Introducing Halogen Substitutions

The introduction of halogen atoms onto the phenylalanine scaffold is a key step in the synthesis of many targeted derivatives. One efficient method is the primary-amine-directed, palladium-catalyzed C-H halogenation of phenylalanine derivatives. This approach allows for the regioselective introduction of iodine, bromine, or chlorine. researchgate.net The reaction can be performed on quaternary amino acid derivatives using trifluoroacetic acid as an additive. researchgate.net This native functionality-directed ortho-selective halogenation has also been demonstrated with the more challenging native phenylalanine. researchgate.net

Another strategy involves the use of N-halosuccinimides. For instance, bromination can be achieved using N-bromosuccinimide (NBS). The investigation of reactivity has shown that using 2 equivalents of NBS per equivalent of the palladium catalyst in the presence of 10 equivalents of trifluoroacetic acid in dichloromethane at 50°C for 16 hours can yield the desired halogenated product. researchgate.net

The position of the halogen substitution can significantly influence the properties of the resulting molecule. Halogen-substituted phenylalanines with the halogen at the para position have been used to study the effect of the substituent on the enantioselective discrimination of amino acids. nih.gov The presence of a halogen affects enantioselectivity through both inductive and steric effects. nih.gov

Table 1: Conditions for Palladium-Catalyzed C-H Halogenation of Phenylalanine Derivatives

| Reagent/Condition | Role/Parameter | Details |

|---|---|---|

| Palladium Catalyst | Catalyst | Facilitates the C-H activation and halogenation. |

| N-Halosuccinimide (e.g., NBS) | Halogen Source | Provides the bromine atom for substitution. |

| Trifluoroacetic Acid | Additive | Promotes the reaction, particularly for quaternary amino acids. |

| Dichloromethane | Solvent | Reaction medium. |

| Temperature | Reaction Parameter | 50°C |

| Time | Reaction Parameter | 16 hours |

Synthesis of Methoxy-Substituted Phenylalanine Scaffolds

Methoxy-substituted phenylalanine derivatives are valuable intermediates in pharmaceutical synthesis. nbinno.com The introduction of a methoxy group onto the phenylalanine scaffold can be achieved through various synthetic routes. One common approach involves the use of starting materials that already contain the desired methoxy-substituted aromatic ring. For example, N-Me-4-methoxy-L-phenylalanine is a key intermediate in modern drug development. nbinno.com

The synthesis of β-phenylalanine derivatives with methoxy substitutions has also been explored. nih.gov Enzymes have been utilized as biocatalysts to improve the yield and enantioselectivity of these syntheses. nih.gov For instance, the enzyme EncP from Streptomyces maritimus has been used for the production of (S)-β-PAD from methoxy-substituted cinnamic acids. nih.gov The reaction is typically carried out in an ammonium sulfate buffer at a pH of 8.3 and a temperature of 55°C for 22 hours. nih.gov

Another method involves a vinyl-Mannich type reaction for the enantioselective synthesis of N-substituted β-phenylalanine derivatives with a para-methoxy group on the phenyl ring. nih.gov This reaction utilizes a 1,3-bis-trimethysilyl ether as a catalyst to control the formation of a dihydropyridinone derivative through cyclization between (R)-para-methoxyphenylethylamine and aldehydes. nih.gov

Table 2: Enzymatic Synthesis of Methoxy-Substituted (S)-β-Phenylalanine Derivatives

| Enzyme | Source Organism | Substrate | Reaction Conditions |

|---|---|---|---|

| EncP | Streptomyces maritimus | Methoxy-substituted cinnamic acids | (NH4)2SO4 buffer, pH 8.3, 55°C, 22 h |

Preparation of Aza-Phenylalanine Precursors

Aza-amino acid precursors with aromatic side chains, such as aza-phenylalanine, can be synthesized via hydrazine alkylation. researchgate.net This synthetic pathway avoids the use of hydrogen gas and expensive hydrogenation catalysts. researchgate.net The optimization of this alkylation reaction involves varying solvents and reaction conditions. researchgate.net Aza-phenylalanine precursors with different N- and side-chain protecting groups can be synthesized starting from N-protected hydrazines. researchgate.net

Historically, the preparation of azapeptides has been considered synthetically challenging. nih.gov General methods for synthesizing aza-amino acids involve activating either the hydrazine moiety or the N-terminal amine of peptides with carbonyl donating reagents such as chloroformates, 2,4-dinitrophenyl formate, carbonyldiimidazole, and N-hydroxy-succinimidyl formate. nih.gov

More recently, functionalized thiocarbazate scaffolds have been reported as precursors for aza-amino acids that can be integrated into peptide sequences. nih.gov In a model reaction for solution-phase azapeptide synthesis, an aza-phenylalanine thiocarbazate was treated with 0.85 equivalents of trichloroisocyanuric acid (TCCA) and 1.5 equivalents of tetrabutylammonium chloride (TBACl) at 0°C to produce the Fmoc-azaPhe acyl chloride intermediate. nih.gov

Table 3: Reagents for the Activation of Thiocarbazates in Aza-Phenylalanine Synthesis

| Reagent | Equivalents | Temperature | Product |

|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | 0.85 | 0°C | Fmoc-azaPhe acyl chloride |

| Tetrabutylammonium chloride (TBACl) | 1.5 | 0°C | Fmoc-azaPhe acyl chloride |

Synthesis of Dimerized Phenylalanine Derivatives

Dimerized phenylalanine derivatives have been designed and synthesized as novel HIV-1 capsid inhibitors. nih.govnih.gov These compounds often utilize linkers such as 2-piperazineone or 2,5-piperazinedione to connect two phenylalanine units. nih.govnih.gov The structure-activity relationship studies of these derivatives have indicated that the dimerized forms are more potent than their monomeric counterparts. nih.govnih.gov

The synthesis of these dimers involves coupling the two phenylalanine moieties through the chosen linker. The inclusion of fluorine-substituted phenylalanine and methoxy-substituted aniline has been found to be beneficial for the antiviral activity of these compounds. nih.govnih.gov For example, a series of dimerized phenylalanine derivatives were synthesized where a fluorine-substituted phenylalanine was used as a privileged structure. nih.gov Many of these newly synthesized dimerized compounds exhibited moderate to excellent activities against the HIV-1 IIIB virus. nih.gov

Table 4: Linkers Used in the Synthesis of Dimerized Phenylalanine Derivatives

| Linker | Resulting Dimer Structure | Application |

|---|---|---|

| 2-Piperazineone | Dimerized Phenylalanine with 2-Piperazineone Linker | HIV-1 Capsid Inhibitors |

| 2,5-Piperazinedione | Dimerized Phenylalanine with 2,5-Piperazinedione Linker | HIV-1 Capsid Inhibitors |

Incorporation of Boc 5 Bromo 2 Methoxy L Phenylalanine and Its Derivatives into Peptides and Proteins

Genetic Code Expansion (GCE) Techniques

Genetic code expansion (GCE) allows for the site-specific incorporation of ncAAs into proteins in living organisms. This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode for the ncAA. This process requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.

A key requirement for GCE is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired ncAA and charges it onto its cognate orthogonal tRNA. This engineered aaRS must not recognize any of the canonical amino acids, and the orthogonal tRNA must not be aminoacylated by any of the host's endogenous synthetases.

The development of such a system for a specific ncAA like 5-bromo-2-methoxy-L-phenylalanine would typically involve the following steps:

Selection of a Parent Orthogonal Pair: Commonly used pairs are derived from archaeal organisms, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii (MjTyrRS/tRNATyrCUA) or the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species (PylRS/tRNAPylCUA). These are chosen because they are orthogonal to the translational machinery of E. coli and eukaryotic cells.

Directed Evolution of the Synthetase: The active site of the chosen aaRS is mutated to accommodate the specific ncAA. This is typically achieved through rounds of directed evolution, involving the creation of a library of synthetase mutants, followed by positive and negative selection screens to identify variants that are active and specific for the target ncAA. For instance, a pyrrolysyl-tRNA synthetase mutant, N346A/C348A, has been shown to be promiscuous and can incorporate various meta-substituted phenylalanine derivatives. nih.gov

While a specific orthogonal aaRS for 5-bromo-2-methoxy-L-phenylalanine is not extensively documented in the literature, the successful incorporation of other halogenated and methoxy-substituted phenylalanine derivatives suggests its feasibility. acs.orgnih.gov The table below summarizes examples of successfully incorporated phenylalanine derivatives using engineered synthetases.

| Non-Canonical Amino Acid | Parent Synthetase System | Host Organism | Reference |

| p-acetyl-L-phenylalanine | MjTyrRS | E. coli | acs.org |

| o-nitro-phenylalanine | PylRS | E. coli | acs.org |

| m-methoxy-phenylalanine | PylRS | E. coli | nih.gov |

| p-iodo-L-phenylalanine | MjTyrRS | E. coli (cell-free) | whiterose.ac.uk |

| p-bromo-L-phenylalanine | MjTyrRS | E. coli (cell-free) |

This table is generated based on available data for similar compounds and serves as an illustrative example of what could be expected for Boc-5-bromo-2-methoxy-L-phenylalanine.

Once an efficient and specific orthogonal aaRS/tRNA pair is developed, it can be introduced into a host organism (e.g., E. coli, yeast, or mammalian cells) along with a gene of interest that has been mutated to contain an in-frame amber (UAG) codon at the desired incorporation site. When the cells are cultured in the presence of the ncAA, the orthogonal pair directs its incorporation at the UAG codon, resulting in the production of a full-length protein containing the ncAA at a specific position. acs.org

The efficiency of incorporation can be influenced by several factors, including the activity of the orthogonal synthetase, the expression levels of the orthogonal pair, and the cellular uptake of the ncAA. The successful incorporation of various phenylalanine derivatives with substitutions at the ortho, meta, and para positions demonstrates the versatility of GCE for creating proteins with tailored properties. nih.govacs.org

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

Chemical peptide synthesis provides a direct and versatile route for incorporating ncAAs into peptides. This compound is well-suited for these methods, particularly for Boc-based Solid-Phase Peptide Synthesis (SPPS).

In Boc-SPPS, the peptide is assembled on a solid support (resin) in a stepwise manner from the C-terminus to the N-terminus. The N-α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group. mdpi.org

The general cycle for incorporating a Boc-protected amino acid, such as this compound, involves:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, such as trifluoroacetic acid (TFA).

Neutralization: The resulting ammonium salt is neutralized with a base.

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.

Washing: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The use of Boc-protected amino acids allows for the synthesis of a wide range of peptides and peptidomimetics with diverse functionalities. mdpi.orgnih.govscispace.com

The incorporation of conformationally constrained amino acid derivatives can be used to create peptides with defined secondary structures, such as β-turns. These rigid dipeptide surrogates are valuable tools for studying peptide-receptor interactions and for the development of therapeutic peptides with improved stability and activity.

Bioconjugation Strategies Utilizing Phenylalanine Derivatives

The chemical moieties on 5-bromo-2-methoxy-L-phenylalanine can be utilized for bioconjugation, which is the process of chemically linking two molecules, at least one of which is a biomolecule. The bromine atom on the phenyl ring can potentially participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, although this would typically be performed on the free amino acid before its incorporation into a peptide.

More commonly, after incorporation into a peptide, the modified phenylalanine residue can serve as a unique chemical handle for further modification. While the bromo and methoxy (B1213986) groups themselves are not typical bioorthogonal handles, their presence can influence the local chemical environment and potentially direct site-specific modifications. For example, the development of photoredox-mediated C-H functionalization could potentially target specific phenylalanine residues within a peptide for bioconjugation.

Furthermore, the synthesis of peptides containing modified phenylalanine derivatives opens up possibilities for creating novel peptide-drug conjugates, imaging agents, and materials.

Design and Application of Linkers in Bioconjugation

Beyond simple labeling, this compound is instrumental in the design and application of chemical linkers for bioconjugation. A linker is a chemical moiety that connects a biomolecule (like a peptide) to another molecule, such as a drug or a surface. The properties of the linker—its length, flexibility, and chemical stability—are critical for the function of the final conjugate.

The 5-bromo position on the phenylalanine derivative provides a precise and stable attachment point for a wide variety of linkers. The ability to use specific, high-yield cross-coupling chemistry at this position allows for the construction of well-defined and homogeneous bioconjugates, which is crucial for therapeutic applications like antibody-drug conjugates (ADCs).

Detailed Research Applications:

Controlled Attachment: The bromine atom acts as a regioselective "handle." During the design phase, a linker with a compatible reactive group (e.g., a boronic acid) can be synthesized. The subsequent Suzuki coupling reaction will attach the linker exclusively at the C5 position of the phenylalanine ring, providing precise control over the conjugate's architecture.

Versatility in Linker Design: The robust nature of palladium-catalyzed coupling allows for the use of diverse linker types. These can range from simple, flexible alkyl chains to rigid, extended linkers designed to maintain a specific distance between the peptide and its conjugate partner. Linkers containing cleavable elements (e.g., disulfide bonds or enzyme-labile sequences) can also be installed for controlled release applications.

Photoactivatable Cross-Linkers: Halogenated and other modified phenylalanine analogs are used to create photoactivatable cross-linkers. nih.gov Upon exposure to UV light, these residues can form highly reactive species that covalently bond to nearby molecules. researchgate.net Incorporating 5-bromo-2-methoxy-L-phenylalanine could serve as a precursor for synthesizing such photo-cross-linking probes, enabling the study of peptide-protein or protein-protein interactions. nih.gov

| Linker Type | Reactive Group on Linker | Coupling Reaction | Purpose of Bioconjugate |

|---|---|---|---|

| PEG Linker | Boronic Acid | Suzuki | Improve solubility and pharmacokinetic profile |

| Cleavable Linker (e.g., Val-Cit-PABC) | Terminal Alkyne | Sonogashira | Drug delivery with targeted release by proteases |

| Bifunctional Chelator (e.g., DOTA) | Boronic Acid | Suzuki | Radiolabeling for PET or SPECT imaging |

| Biotin (B1667282) Linker | Terminal Alkyne | Sonogashira | Affinity purification and detection via streptavidin |

| Fluorescent Dye Linker | Boronic Acid | Suzuki | Fluorescence microscopy and cellular imaging |

Selective Reactions for Bicyclic Peptide Formation

Bicyclic peptides are a class of constrained peptides that often exhibit enhanced metabolic stability, target affinity, and specificity compared to their linear or monocyclic counterparts. nih.gov The formation of bicyclic structures requires at least two intramolecular cyclization reactions. This compound is an excellent building block for constructing such complex architectures.

The strategy involves incorporating two or more reactive unnatural amino acids into a linear peptide sequence, which can then be selectively cross-linked to form the desired rings. The aryl bromide of 5-bromo-2-methoxy-L-phenylalanine can serve as one of the reactive partners in an intramolecular cross-linking reaction.

Research on Bicyclic Peptide Synthesis:

Intramolecular Suzuki Coupling: A powerful strategy involves incorporating two different halogenated amino acids or a halogenated amino acid and a boronic acid-containing amino acid into the same peptide chain. For instance, a peptide containing both 5-bromo-2-methoxy-L-phenylalanine and a phenylalanine derivative bearing a boronic acid group can undergo an intramolecular, on-resin Suzuki-Miyaura cross-coupling reaction. researchgate.net This forms a stable biaryl bridge, creating the first cyclic constraint. A second cyclization, such as a standard head-to-tail amide bond formation, can then be performed to generate the bicyclic structure. researchgate.net

Orthogonal Chemistry: The success of this approach relies on the orthogonality of the reactions. The palladium-catalyzed C-C bond formation does not interfere with the standard peptide bond formation or the side chains of natural amino acids. This allows for a stepwise and controlled construction of the bicyclic scaffold. Research on bromotryptophan derivatives has demonstrated the feasibility of using on-resin Suzuki-Miyaura reactions to prepare bicyclic stapled peptides, a strategy directly applicable to bromo-phenylalanine derivatives. researchgate.net

Structural Diversity: By varying the positions of the reactive unnatural amino acids within the peptide sequence, the size and conformation of the resulting rings can be precisely controlled. This allows for the generation of diverse libraries of bicyclic peptides for screening against various biological targets.

| Reactive Partner 1 | Reactive Partner 2 (in the same peptide) | Intramolecular Reaction | Resulting Bridge |

|---|---|---|---|

| 5-Bromo-2-methoxy-L-phenylalanine | L-Phenylalanine-4-boronic acid | Suzuki Coupling | Biaryl |

| 5-Bromo-2-methoxy-L-phenylalanine | N-propargylglycine (alkyne) | Sonogashira Coupling | Aryl-Alkyne |

| 5-Bromo-2-methoxy-L-phenylalanine | 5-Bromo-2-methoxy-L-phenylalanine | Glaser or Ullmann Homocoupling | Biaryl |

| 5-Bromo-2-methoxy-L-phenylalanine | Cysteine (thiol) | Thiol-Aryl Coupling (e.g., Pd-catalyzed) | Thioether |

Applications of Boc 5 Bromo 2 Methoxy L Phenylalanine and Its Analogs in Chemical Biology and Drug Discovery Research

Structure-Activity Relationship (SAR) Studies of Phenylalanine-Based Compounds

The systematic study of how chemical structure relates to biological activity is a cornerstone of drug discovery. The incorporation of modified amino acids like Boc-5-bromo-2-methoxy-L-phenylalanine into peptides and small molecules provides a powerful tool for elucidating these relationships.

The introduction of substituents onto the phenyl ring of phenylalanine can dramatically alter its steric and electronic properties, thereby influencing how a molecule interacts with its biological target. The bromine atom at the 5-position of this compound is a large, hydrophobic, and electron-withdrawing group. This can lead to several effects on molecular recognition:

Steric Hindrance and Enhanced Binding: The bulky nature of bromine can either sterically hinder binding to a receptor or, conversely, promote favorable van der Waals interactions within a hydrophobic binding pocket, potentially increasing binding affinity.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a receptor's binding site. This can contribute to the stability of the ligand-receptor complex.

Electronic Effects: The electron-withdrawing nature of bromine can influence the electron density of the aromatic ring, which may affect cation-π or π-π stacking interactions with the receptor.

The methoxy (B1213986) group at the 2-position is a hydrogen bond acceptor and can also influence the conformation of the side chain through steric interactions. Its placement can orient the phenyl ring in a specific manner, which can be crucial for optimal binding. For instance, in the context of HIV-1 capsid binders, the phenylalanine core of lead compounds is known to form extensive hydrophobic interactions within the binding site. Modifications to this core, such as those in this compound, can fine-tune these interactions to improve potency and selectivity.

A study on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists demonstrated that substitutions on the phenyl ring significantly influence binding affinity and functional activity. Small changes in the position and nature of substituents can have profound effects on how these ligands interact with their target receptors.

The insights gained from SAR studies guide the rational design of new molecules with desired biological activities. This compound serves as a key building block in this process. By incorporating this amino acid into a peptide or small molecule, medicinal chemists can systematically probe the requirements of a biological target and optimize for properties such as potency, selectivity, and metabolic stability.

For example, if a lead compound with a phenylalanine residue shows moderate activity, replacing it with this compound can lead to a new analog with altered properties. The observed changes in activity can then be correlated with the specific structural modifications, providing a clearer understanding of the pharmacophore. This iterative process of design, synthesis, and testing is fundamental to the development of new drugs. The synthesis of novel peptides using unusual amino acids is a common strategy to enhance their biological activities and pharmacokinetic properties.

Design and Development of Peptidomimetics and Small Molecule Modulators

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as better oral bioavailability and metabolic stability. Small molecule modulators are non-peptide compounds that can regulate the function of a biological target.

The unique structural features of this compound make it a valuable tool for studying ligand-receptor interactions. The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of a ligand-receptor complex. This provides a detailed picture of the binding mode and the specific interactions that contribute to affinity and selectivity.

Furthermore, the methoxy group can act as a spectroscopic probe. For example, changes in its NMR chemical shift upon binding can provide information about the local environment of the binding pocket. These detailed interaction studies are crucial for understanding the molecular basis of biological recognition and for the structure-based design of new drugs. Receptor-ligand binding assays are a fundamental tool in these investigations, with various technologies available to screen and quantify these interactions.

This compound is considered a valuable building block in medicinal chemistry for the synthesis of new chemical entities (NCEs). Its incorporation into a molecule can lead to novel intellectual property and the development of drugs with new mechanisms of action. The search for NCEs is a critical aspect of the pharmaceutical industry, and the availability of diverse and well-characterized building blocks is essential for the success of these endeavors. Organic building blocks like this compound are fundamental components for the modular synthesis of drug candidates.

Use as Molecular Probes in Biophysical and Mechanistic Investigations

Molecular probes are essential tools for studying biological processes at the molecular level. The incorporation of specifically designed amino acids like 5-bromo-2-methoxy-L-phenylalanine (the deprotected form) into peptides can create powerful probes for biophysical and mechanistic studies.

The bromine atom can be used as a handle for further chemical modification, such as the attachment of fluorescent dyes or other reporter groups. This allows for the tracking of the peptide within a biological system and the study of its interactions with other molecules using techniques like fluorescence resonance energy transfer (FRET).

In NMR spectroscopy, the bromine atom can influence the relaxation properties of nearby protons, providing distance information that can be used to determine the conformation of the peptide. The methoxy group can also serve as a useful NMR probe due to its distinct chemical shift.

By using peptides containing 5-bromo-2-methoxy-L-phenylalanine, researchers can gain insights into the dynamics of peptide-protein interactions, the mechanisms of enzyme catalysis, and the folding of peptides and proteins. This fundamental knowledge is invaluable for both basic science and the development of new therapeutic strategies.

Probing Local Protein Environments and Protein Folding Dynamics

The introduction of unnatural amino acids with unique biophysical properties into proteins is a powerful strategy for elucidating the intricacies of protein structure and dynamics. Halogenated amino acids, such as brominated phenylalanine derivatives, are particularly useful as probes of their local environment. The bulky and electron-rich nature of the bromine atom in analogs of this compound can introduce subtle perturbations that report on the steric and electronic characteristics of a specific site within a protein.

Furthermore, the methoxy group can influence the hydrophobic and hydrogen-bonding interactions in its vicinity. When incorporated into a peptide or protein, these substituted phenylalanine residues can act as sensitive reporters in spectroscopic studies, providing insights into conformational changes that occur during protein folding, ligand binding, or protein-protein interactions. The strategic placement of such analogs allows researchers to map out the microenvironment of specific regions within a protein, contributing to a more granular understanding of its structure-function relationship.

Table 1: Potential Applications of Phenylalanine Analogs in Protein Studies

| Application Area | Utility of Substituted Phenylalanine Analogs | Key Probing Feature |

| Protein Folding | Monitoring conformational changes and identifying folding intermediates. | Sensitivity of spectroscopic signals to the local environment. |

| Ligand Binding | Characterizing the binding pocket and the conformational changes upon binding. | Steric and electronic perturbations induced by the substituent. |

| Protein-Protein Interactions | Mapping the interface of protein complexes. | Alterations in interaction surfaces and their impact on binding affinity. |

Applications in Advanced Spectroscopic and Structural Characterization Techniques (e.g., NMR, EPR, FT-IR, X-ray)

The unique atomic composition of this compound and its analogs makes them valuable tools for a variety of advanced spectroscopic and structural characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a bromine atom can induce significant changes in the chemical shifts of nearby protons and carbons in ¹H and ¹³C NMR spectra. This effect can be exploited to obtain distance restraints and to probe the proximity of different parts of the protein, aiding in the determination of its three-dimensional structure in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: While not directly EPR-active, halogenated amino acids can be used in conjunction with site-directed spin labeling. The bulky bromine and methoxy groups can influence the mobility and environment of a nearby spin label, providing information about the local structure and dynamics.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The vibrational modes of the C-Br and C-O bonds of the methoxy group have characteristic frequencies in the infrared spectrum. These can serve as unique vibrational probes to monitor local conformational changes in proteins with high temporal resolution.

X-ray Crystallography: The heavy bromine atom is a strong scatterer of X-rays and can be invaluable in solving the phase problem in X-ray crystallography, a critical step in determining the three-dimensional structure of proteins at atomic resolution. The unambiguous identification of the bromine atom's position can aid in the initial model building and refinement of the crystal structure.

Table 2: Spectroscopic and Structural Techniques Utilizing Phenylalanine Analogs

| Technique | Contribution of Brominated/Methoxylated Phenylalanine | Information Gained |

| NMR | Induces changes in chemical shifts. | Structural restraints and proximity information. |

| EPR | Influences the environment of spin labels. | Local structure and dynamics. |

| FT-IR | Provides unique vibrational probes. | Local conformational changes. |

| X-ray Crystallography | Acts as a heavy atom for phasing. | Facilitates structure determination. |

Development of Combinatorial Libraries for High-Throughput Screening

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technology that is central to the creation of combinatorial peptide libraries. dimensioncap.com The use of Boc-protected amino acids, including non-natural variants like this compound, allows for the stepwise and controlled assembly of a vast number of different peptide sequences on a solid support.

The incorporation of this and similar unnatural amino acids into peptide libraries can significantly expand the chemical diversity of these libraries. The presence of the bromo and methoxy functionalities introduces novel steric and electronic properties that are not present in the canonical 20 amino acids. When these libraries are subjected to high-throughput screening, they can lead to the discovery of peptide-based ligands with enhanced binding affinities, specificities, and metabolic stabilities. For instance, the halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity of a ligand for its protein target. The methoxy group can alter the hydrophobicity and hydrogen-bonding capacity of the peptide, influencing its interaction with the target protein.

Role in Investigating Signal Transduction Pathways and Gene Regulation

Unnatural amino acids are powerful tools for dissecting complex cellular processes such as signal transduction and gene regulation. By incorporating analogs of this compound into key proteins within a signaling pathway, researchers can probe the molecular mechanisms that govern these processes.

For example, the site-specific replacement of a natural amino acid with a substituted phenylalanine analog in a receptor protein can help to elucidate the structural requirements for ligand binding and receptor activation. The altered steric and electronic properties of the unnatural amino acid can either enhance or disrupt the interaction with downstream signaling partners, providing valuable insights into the specificity of protein-protein interactions within the cascade.

Advanced Research Directions and Future Perspectives in Phenylalanine Derivative Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Boc-5-bromo-2-methoxy-L-phenylalanine and its subsequent incorporation into peptides is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher reproducibility.

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of phenylalanine derivatives. novartis.comfrontiersin.org The application of immobilized enzymes in flow reactors is a particularly promising avenue for the sustainable synthesis of L-phenylalanine analogues. novartis.comfrontiersin.org For instance, phenylalanine ammonia (B1221849) lyases (PALs) have been successfully immobilized and used in continuous flow for the amination of various cinnamic acids to produce a range of phenylalanine derivatives. novartis.comfrontiersin.org This approach not only enhances the scalability and reusability of the biocatalyst but also allows for shorter reaction times and excellent conversions. novartis.comfrontiersin.org

Automated synthesis platforms, on the other hand, can be programmed to perform multi-step syntheses of peptides incorporating this compound with minimal manual intervention. This high-throughput capability is invaluable for creating large libraries of peptide analogues for screening and optimization in drug discovery.

| Technology | Advantages for Phenylalanine Derivative Chemistry | Key Research Findings |

| Flow Chemistry | Enhanced reaction control, improved safety, higher reproducibility, scalability. | Immobilized PALs in continuous flow show excellent conversions (88% ± 4% and 89% ± 5%) for the synthesis of 3-methoxy-phenylalanine and 4-nitro-phenylalanine, respectively, with reaction times as short as 20 minutes. novartis.comfrontiersin.org |

| Automated Synthesis | High-throughput synthesis of peptide libraries, minimal manual intervention. | Enables the rapid generation of diverse peptide analogues for structure-activity relationship (SAR) studies. |

Computational Chemistry and Molecular Modeling for Rational Design and Mechanism Elucidation

Computational chemistry and molecular modeling have become indispensable tools for the rational design of peptides and for elucidating the mechanisms of their interactions. In the context of this compound, these computational approaches can provide profound insights into how the unique substituents on the phenyl ring influence peptide structure, stability, and biological activity.

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the 5-bromo-2-methoxy-phenyl group and how they might affect intermolecular interactions. nih.gov Molecular dynamics (MD) simulations are particularly powerful for studying the conformational dynamics of peptides containing this non-natural amino acid. nih.govnih.govresearchgate.netmdpi.com By simulating the behavior of these peptides in aqueous environments, researchers can predict their folding patterns, stability, and propensity for aggregation. nih.govnih.govresearchgate.netmdpi.com For example, MD simulations have been used to study the self-assembly of phenylalanine-based peptides into nanotubes and other nanostructures, providing insights into the forces driving these processes. nih.govnih.govresearchgate.netmdpi.com

These computational studies can guide the design of peptides with specific therapeutic or diagnostic functions. For instance, by understanding how the bromo and methoxy (B1213986) groups influence binding to a biological target, it is possible to design more potent and selective inhibitors.

| Computational Method | Application in Phenylalanine Derivative Research | Potential Insights for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic properties and intermolecular interactions. nih.gov | Understanding the impact of the bromo and methoxy groups on non-covalent interactions, such as halogen bonding and hydrogen bonding. |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics, peptide folding, and self-assembly. nih.govnih.govresearchgate.netmdpi.com | Predicting the three-dimensional structure of peptides containing this residue and their interaction with biological macromolecules. |

Discovery and Engineering of Novel Orthogonal Translational Components

The site-specific incorporation of non-natural amino acids like this compound into proteins is made possible by the development of orthogonal translational systems. nih.govacs.org These systems consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host cell's endogenous translational machinery.

The discovery and engineering of novel orthogonal aaRS/tRNA pairs are a vibrant area of research. By mutating the active site of an existing aaRS, it is possible to alter its substrate specificity to recognize and activate a non-natural amino acid. The corresponding tRNA is also engineered to recognize a unique codon, typically a nonsense or "stop" codon like UAG (amber), allowing for the site-specific insertion of the unnatural amino acid into a growing polypeptide chain.

The pyrrolysyl-tRNA synthetase/tRNA pair from archaea is a commonly used platform for engineering orthogonal systems due to its inherent orthogonality in many host organisms. nih.govacs.org Researchers have successfully engineered this system to incorporate a wide variety of phenylalanine analogues into proteins. nih.govacs.org The development of an orthogonal system for this compound would open up new avenues for creating proteins with novel functions, such as enhanced stability, altered catalytic activity, or the ability to be site-specifically modified with probes or drugs.

| Component | Role in Orthogonal Translation | Engineering Strategy |

| Orthogonal aminoacyl-tRNA Synthetase (aaRS) | Recognizes and activates the non-natural amino acid. | Directed evolution and site-directed mutagenesis of the active site to alter substrate specificity. |

| Orthogonal transfer RNA (tRNA) | Carries the non-natural amino acid to the ribosome. | Modification of the anticodon to recognize a unique codon (e.g., a stop codon). |

Expanding the Scope of Late-Stage Functionalization for Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules, such as peptides and natural products, in the final steps of their synthesis. dntb.gov.uanih.govnyu.eduscispace.comnih.gov This approach allows for the rapid generation of a diverse range of analogues from a common advanced intermediate, which is highly advantageous for optimizing the properties of a lead compound.

The presence of the bromo and methoxy groups on the phenyl ring of this compound provides valuable handles for LSF. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The methoxy group, while generally less reactive, can potentially be demethylated to a hydroxyl group, which can then be further functionalized.

Furthermore, the aromatic C-H bonds of the phenyl ring itself can be targets for late-stage C-H activation and functionalization. dntb.gov.uanih.govnih.gov This burgeoning field of chemistry offers the potential to introduce new substituents at various positions on the aromatic ring, further expanding the chemical space that can be explored around this phenylalanine derivative.

| Functional Group | Potential Late-Stage Functionalization Reactions |

| Bromo | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling reactions. |

| Methoxy | Demethylation to a hydroxyl group for further derivatization. |

| Aromatic C-H bonds | C-H activation for arylation, alkylation, etc. dntb.gov.uanih.govnih.gov |

Emerging Roles in New Modalities for Chemical Probes and Catalysis

The unique structural features of this compound make it an attractive building block for the development of novel chemical probes and catalysts.

Chemical Probes: The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structures of peptide-protein complexes. Additionally, the strategic placement of this residue within a peptide can create a unique chemical handle for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules for use in chemical biology research. mdpi.comnih.govnih.gov

Catalysis: Peptides themselves can act as catalysts for a variety of chemical reactions. The incorporation of non-natural amino acids like this compound can be used to fine-tune the catalytic activity and selectivity of these peptide-based catalysts. nih.gov For example, the electronic properties of the substituted phenyl ring could influence the catalytic environment of an active site, or the bromo- and methoxy- groups could participate directly in the catalytic mechanism. nih.gov

| Application | Role of this compound |

| Chemical Probes | Heavy atom for crystallography, handle for bioconjugation. mdpi.comnih.govnih.gov |

| Catalysis | Modulation of catalytic activity and selectivity of peptide-based catalysts. nih.gov |

Q & A

Q. How can Boc-5-bromo-2-methoxy-L-phenylalanine be synthesized with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves protecting the amine group of 5-bromo-2-methoxy-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. Key steps include:

- Amino Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) at 0–4°C to minimize racemization .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. What analytical techniques are most reliable for validating the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry (e.g., bromo and methoxy positions) using , , and -NMR (if applicable) .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s M+2 peak).

- Purity Assessment : Use reversed-phase HPLC with UV detection (≥95% purity threshold) or GC for volatile derivatives .

Q. How does the solubility profile of this compound influence its application in peptide synthesis?

- Methodological Answer : Solubility in organic solvents (e.g., DMF, DCM) is critical for solid-phase peptide synthesis (SPPS). Pre-screen solubility in:

- Polar aprotic solvents : DMF or NMP for SPPS coupling reactions.

- Acidic conditions : TFA for Boc deprotection. Poor solubility in aqueous buffers may require optimization using co-solvents (e.g., DMSO) for biophysical studies .

Advanced Research Questions

Q. How do the bromo and methoxy substituents affect peptide conformation and stability in drug design?

- Methodological Answer :

- Steric Effects : The 5-bromo group may restrict backbone flexibility, as observed in similar halogenated phenylalanine derivatives. Use circular dichroism (CD) or X-ray crystallography to analyze helical or β-sheet preferences .

- Hydrogen Bonding : The 2-methoxy group can participate in intra- or intermolecular interactions. Compare thermal denaturation curves (via DSC) with non-methoxy analogs to assess stability .

Q. What strategies mitigate stability issues during Boc deprotection of 5-bromo-2-methoxy-L-phenylalanine in acidic environments?

- Methodological Answer :

- Controlled Deprotection : Use 20–30% TFA in DCM at 0°C to minimize side reactions (e.g., bromine displacement). Monitor via LC-MS for byproducts.

- Stabilizing Additives : Include scavengers like triisopropylsilane (TIS) or water to quench carbocation intermediates .

Q. How can this derivative be used to study enzyme-substrate interactions in aminoacyl-tRNA synthetases?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.